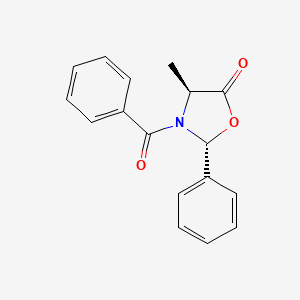

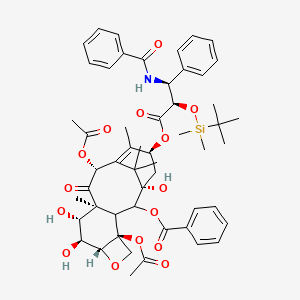

9-cis-(tert-Butyldimethylsilyl)retinyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

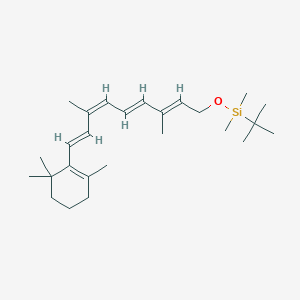

The synthesis of compounds like 9-cis-(tert-Butyldimethylsilyl)retinyl Ether often involves the use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl functionalities in the molecule. Corey and Venkateswarlu (1972) describe the use of dimethyl-tert-butylsilyl as a protective group for hydroxyl functionalities, which is stable under various conditions and can be easily removed (Corey & Venkateswarlu, 1972).

Molecular Structure Analysis

The molecular structure of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether and similar compounds is characterized by the presence of a silyl ether group, which impacts the molecule's conformation and reactivity. Kyushin et al. (1997) synthesized and analyzed the structures of disilaanthracenes, which, like 9-cis-(tert-Butyldimethylsilyl)retinyl Ether, contain bulky tert-butyl substituents affecting their conformation and reactivity (Kyushin et al., 1997).

Chemical Reactions and Properties

The chemical properties of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether are influenced by the tert-butyldimethylsilyl group, which acts as a protective group for hydroxyl functionalities. This group can be removed under specific conditions, allowing for further chemical transformations. Yu and Verkade (2000) explored the desilylation of tert-butyldimethylsilyl ethers, demonstrating the conditions under which the protective group can be removed to yield the corresponding alcohols or phenols (Yu & Verkade, 2000).

Physical Properties Analysis

The physical properties of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether, such as boiling point, melting point, and solubility, are significantly influenced by the tert-butyldimethylsilyl group. These properties determine the compound's behavior in various solvents and conditions, which is crucial for its application in synthetic processes.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and susceptibility to specific reactions, are key to understanding how 9-cis-(tert-Butyldimethylsilyl)retinyl Ether behaves in synthetic routes. The presence of the tert-butyldimethylsilyl group protects the hydroxyl group, making the compound more stable under certain conditions and reactive under others, tailored for specific synthetic needs.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Protective Group Strategy

9-cis-(tert-Butyldimethylsilyl)retinyl ether, and related compounds, have pivotal roles in synthetic chemistry, particularly in the protection of sensitive functional groups during complex reactions. For example, tert-butyldimethylsilyl (TBDMS) ethers are utilized for the mild and selective protection of alcohols, a strategy that facilitates subsequent synthetic transformations by preventing unwanted reactions at the protected sites. This approach is exemplified in the synthesis of various organic compounds, where TBDMS ethers serve as protective groups that can be selectively introduced and later removed without affecting other functional groups within the molecule (Yuning Chang et al., 2010; J. Yadav et al., 2000; Yu & Verkade, 2000) (Chang et al., 2010); (Yadav et al., 2000); (Yu & Verkade, 2000).

Biochemical Applications and Retinoid Research

In biochemical and medical research, derivatives of 9-cis-retinyl ether are of interest for their role in the biosynthesis and function of retinoids, which are crucial for vision and cellular differentiation. Studies have revealed that certain enzymes can convert 9-cis-retinol, potentially derived from 9-cis-retinyl ethers, into 9-cis-retinoic acid, which acts as a ligand for nuclear receptors involved in gene expression. This pathway has implications for understanding retinoid metabolism in liver cells and offers insights into the synthesis of biologically active retinoids (J. Paik et al., 2000) (Paik et al., 2000).

Photophysics and Photochemistry

The study of 9-cis-retinyl acetate, a related compound, provides insight into the photochemical properties of retinoids. Research on the photoisomerization of retinyl compounds, including 9-cis-retinyl ethers, has advanced our understanding of the mechanisms underlying vision and retinal diseases. These studies explore the transformation of retinoids under light exposure, which is fundamental to the visual process and potential therapeutic applications for retinal disorders (M. Kochman et al., 2021) (Kochman et al., 2021).

Advanced Organic Synthesis Techniques

Further research demonstrates the versatility of TBDMS ethers in organic synthesis, highlighting efficient methods for the deprotection and functionalization of alcohols. These techniques are essential for the construction of complex organic molecules, showcasing the importance of silyl ether chemistry in the development of synthetic methodologies (Vinod H. Jadhav et al., 2012; M. A. Jacobson & P. Williard, 2002) (Jadhav et al., 2012); (Jacobson & Williard, 2002).

Propiedades

IUPAC Name |

tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLHWHHSTDVNQC-CHOXORPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cis-(tert-Butyldimethylsilyl)retinyl Ether | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

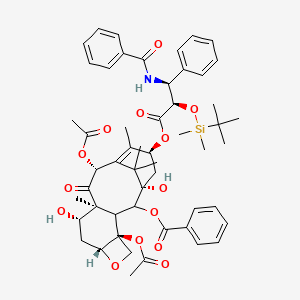

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

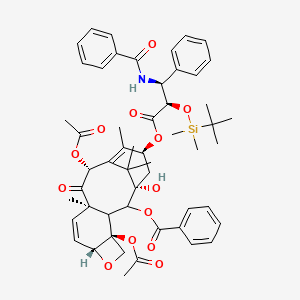

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

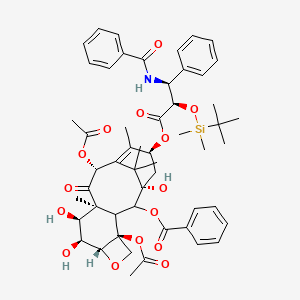

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)